molecular formula C19H17ClN2O3S B2620696 N-allyl-4-((4-chlorophenyl)sulfonyl)-2-(m-tolyl)oxazol-5-amine CAS No. 862741-65-9

N-allyl-4-((4-chlorophenyl)sulfonyl)-2-(m-tolyl)oxazol-5-amine

Cat. No.: B2620696
CAS No.: 862741-65-9
M. Wt: 388.87
InChI Key: KWNAOUGHUONNJR-UHFFFAOYSA-N
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Description

N-allyl-4-((4-chlorophenyl)sulfonyl)-2-(m-tolyl)oxazol-5-amine is a complex organic compound that features a combination of functional groups, including an oxazole ring, a sulfonyl group, and an allyl amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-4-((4-chlorophenyl)sulfonyl)-2-(m-tolyl)oxazol-5-amine typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of an appropriate precursor, such as a 2-amino ketone, with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, where a sulfonyl chloride reacts with the oxazole derivative in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-allyl-4-((4-chlorophenyl)sulfonyl)-2-(m-tolyl)oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of epoxides or alcohols.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-allyl-4-((4-chlorophenyl)sulfonyl)-2-(m-tolyl)oxazol-5-amine has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-allyl-4-((4-chlorophenyl)sulfonyl)-2-(m-tolyl)oxazol-5-amine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-allyl-4-((4-bromophenyl)sulfonyl)-2-(m-tolyl)oxazol-5-amine
  • N-allyl-4-((4-methylphenyl)sulfonyl)-2-(m-tolyl)oxazol-5-amine
  • N-allyl-4-((4-nitrophenyl)sulfonyl)-2-(m-tolyl)oxazol-5-amine

Uniqueness

N-allyl-4-((4-chlorophenyl)sulfonyl)-2-(m-tolyl)oxazol-5-amine is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interactions compared to other similar compounds. The combination of the sulfonyl and oxazole groups also provides distinct chemical properties that can be leveraged in various applications.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-2-(3-methylphenyl)-N-prop-2-enyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S/c1-3-11-21-18-19(26(23,24)16-9-7-15(20)8-10-16)22-17(25-18)14-6-4-5-13(2)12-14/h3-10,12,21H,1,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNAOUGHUONNJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(O2)NCC=C)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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